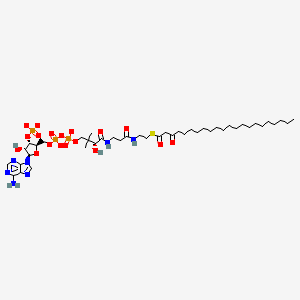
4-Hydroxy-3-all-trans-heptaprenylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-all-trans-heptaprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted at position 3 by a heptaprenyl group. It is a monohydroxybenzoic acid and an olefinic compound. It is a conjugate acid of a 4-hydroxy-3-all-trans-heptaprenylbenzoate.
Applications De Recherche Scientifique
Biosynthetic Potential in Fungi
4-Hydroxy-3-all-trans-heptaprenylbenzoic acid and its derivatives have been found in fungi, such as Curvularia fallax. These compounds, including 4-hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid and related substances, are produced through biotransformation and have potential applications in understanding fungal biosynthesis mechanisms (Abraham & Arfmann, 1990).
Applications in Bioproduct Synthesis
4-Hydroxybenzoic acid (4-HBA), a related compound, is a key intermediate in the biosynthesis of high-value bioproducts. It has significant biotechnological applications in various industries, including food and cosmetics. Synthetic biology and metabolic engineering approaches leveraging 4-HBA have been developed for producing resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, demonstrating the compound's versatility as a starting feedstock (Wang et al., 2018).
Defense Mechanisms in Plants
Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, closely related to 4-Hydroxy-3-all-trans-heptaprenylbenzoic acid, are significant in plant defense. They are known for their role in defending cereals against various pests and diseases, highlighting their potential in developing pest-resistant crop varieties (Niemeyer, 1988).
Liquid Crystal Research
In the field of liquid crystals, 4-hydroxy-3-substituted benzoic acids have been studied for their mesomorphic properties. Research on the synthesis and properties of various esters of 4-alkylbenzoic acids, including 4-hydroxy-3-substituted derivatives, has contributed to the understanding of liquid crystalline behaviors and electrooptic parameters, which are critical for technological applications like display technologies (Bezborodov et al., 1992).
Encapsulation for Controlled Release
Research on the encapsulation of flavor molecules like 4-hydroxy-3-methoxy benzoic acid into layered inorganic nanoparticles demonstrates the potential of related compounds for controlled release applications. Such research is vital for the food industry, where controlled release of flavors can enhance product quality and shelf-life (Hong et al., 2008).
Novel Compounds from Marine Fungi
Marine fungi have been found to produce new isoprenyl phenyl ethers, including derivatives of 4-hydroxybenzoic acid. These compounds, isolated from mangrove fungi, exhibit antibacterial and antifungal activities and have potential in pharmaceutical applications (Shao et al., 2007).
Propriétés
Nom du produit |
4-Hydroxy-3-all-trans-heptaprenylbenzoic acid |
|---|---|
Formule moléculaire |
C42H62O3 |
Poids moléculaire |
614.9 g/mol |
Nom IUPAC |
3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C42H62O3/c1-32(2)15-9-16-33(3)17-10-18-34(4)19-11-20-35(5)21-12-22-36(6)23-13-24-37(7)25-14-26-38(8)27-28-39-31-40(42(44)45)29-30-41(39)43/h15,17,19,21,23,25,27,29-31,43H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,44,45)/b33-17+,34-19+,35-21+,36-23+,37-25+,38-27+ |
Clé InChI |
PEMFGDIFKKXFRG-PYHSYOTJSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)






![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)